molecular formula C25H22N2O3 B11027033 2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11027033
M. Wt: 398.5 g/mol
InChI Key: YUXQBVHFNFAYRI-UHFFFAOYSA-N
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Description

2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyphenethyl group, and an isoquinolinecarboxamide moiety.

Preparation Methods

The synthesis of 2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the isoquinoline core, followed by the introduction of the benzyl and hydroxyphenethyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and potential applications. The uniqueness of 2-BENZYL-N-(4-HYDROXYPHENETHYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O3/c28-20-12-10-18(11-13-20)14-15-26-24(29)23-17-27(16-19-6-2-1-3-7-19)25(30)22-9-5-4-8-21(22)23/h1-13,17,28H,14-16H2,(H,26,29)

InChI Key

YUXQBVHFNFAYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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